MK2-IN-1

MK2 inhibition Non-ATP competitive Kinase selectivity

MK2-IN-1 (CAS 1314118-92-7) is a non-ATP-competitive MK2 inhibitor (IC50 0.11 μM) with exceptional kinome-wide selectivity: only CK1γ3 inhibited >50% among 150 kinases at 10 μM. Unlike ATP-competitive MK2 inhibitors or p38 inhibitors, MK2-IN-1 preserves other p38-dependent pathways, ensuring clean target validation. Validated in TNFα/IL-6/MMP13 inhibition in monocytes and chondrocytes, and Tfcp2l1 dephosphorylation in stem cells. Procure for reliable MK2-specific studies without off-target confounding.

Molecular Formula C27H25ClN4O2
Molecular Weight 472.97
CAS No. 1314118-92-7
Cat. No. B1139142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK2-IN-1
CAS1314118-92-7
Molecular FormulaC27H25ClN4O2
Molecular Weight472.97
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK2-IN-1 (CAS 1314118-92-7): Non-ATP Competitive MAPKAPK2 (MK2) Inhibitor with Defined Biochemical Profile


MK2-IN-1 (CAS 1314118-92-7) is a non-ATP competitive, selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2), a key downstream effector in the p38 MAPK signaling pathway. Biochemically characterized with an IC50 of 0.11 μM against recombinant MK2, the compound functions by binding outside the ATP pocket [1]. Its discovery and optimization were described in a series of medicinal chemistry publications that identified this furan-carboxamide scaffold as a potent and selective MK2 inhibitor [2][3]. The compound is also known as MK2 Inhibitor IV and is commercially available as the free base (CAS 1314118-92-7) and as the hydrochloride salt (CAS 1314118-94-9), the latter offering enhanced aqueous solubility for in vitro and in vivo applications .

Why MK2-IN-1 Cannot Be Assumed Interchangeable with Other MK2 Inhibitors or p38 MAPK Agents


Generic substitution among MK2 pathway inhibitors is scientifically unsound due to divergent binding mechanisms and selectivity profiles that profoundly affect experimental outcomes. ATP-competitive MK2 inhibitors, which target the highly conserved ATP-binding pocket, frequently exhibit poor kinase selectivity and off-target effects that confound data interpretation [1]. In contrast, MK2-IN-1's non-ATP competitive binding mode enables a selectivity profile unmatched by ATP-competitive analogs—when screened against a panel of 150 protein kinases at 10 μM, only CK1γ3 showed >50% inhibition [2]. Furthermore, inhibiting MK2 directly offers a distinct advantage over inhibiting its upstream activator p38 MAPK: p38 inhibitors suppress multiple downstream pathways beyond MK2, producing broader and less tractable biological effects [3]. The practical consequence for procurement is that substituting MK2-IN-1 with a different MK2 inhibitor or a p38 inhibitor will yield different selectivity signatures, cellular potency values, and experimental interpretations. The evidence below establishes the specific, quantifiable parameters that define MK2-IN-1's unique position within the MK2 inhibitor landscape.

MK2-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Non-ATP Competitive Binding Mechanism: MK2-IN-1 vs. ATP-Competitive MK2 Inhibitors

MK2-IN-1 operates via a non-ATP competitive binding mode, distinguishing it mechanistically from ATP-competitive MK2 inhibitors that target the conserved ATP-binding pocket. ATP-competitive MK2 inhibitors, as a class, exhibit broader off-target kinase inhibition due to the high sequence conservation of ATP-binding sites across the kinome, whereas non-ATP competitive inhibitors demonstrate superior selectivity [1]. MK2-IN-1 was designed to bind outside the ATP pocket, conferring its selectivity profile [2].

MK2 inhibition Non-ATP competitive Kinase selectivity

Kinome-Wide Selectivity: MK2-IN-1 (1/150 Off-Target) vs. Expected Profile of ATP-Competitive MK2 Inhibitors

MK2-IN-1 was profiled against a broad panel of 150 protein kinases at a test concentration of 10 μM. At this concentration, only one kinase, casein kinase 1 gamma 3 (CK1γ3), exhibited >50% inhibition [1]. This high degree of selectivity is a direct consequence of the compound's non-ATP competitive binding mechanism and stands in contrast to ATP-competitive MK2 inhibitors, which frequently inhibit multiple kinases due to ATP-pocket conservation [2].

Kinase selectivity Kinome profiling MK2 specificity

Cellular Target Engagement: MK2-IN-1 (EC50 0.35 μM) vs. Recombinant Enzyme Potency (IC50 0.11 μM)

MK2-IN-1 demonstrates consistent translation from biochemical inhibition to cellular target engagement. The compound inhibits recombinant MK2 with an IC50 of 0.11 μM and suppresses phosphorylation of heat shock protein 27 (pHSP27), a direct MK2 substrate, in a cell-based assay with an EC50 of 0.35 μM . This sub-micromolar cellular EC50 represents a favorable biochemical-to-cellular potency ratio of approximately 3.2-fold, indicating efficient cell permeability and on-target activity.

Cellular potency Target engagement pHSP27 biomarker

Functional Cellular Activity: MK2-IN-1 Cytokine Suppression vs. Upstream p38 Inhibitor Effects

MK2-IN-1 produces dose-dependent inhibition of pro-inflammatory cytokine secretion across multiple disease-relevant human cell models. In LPS-stimulated human THP-1 acute monocytic leukemia cells, MK2-IN-1 dose-dependently suppressed secretion of TNFα and IL-6 [1]. In IL-1β-stimulated SW1353 chondrosarcoma cells and primary human osteoarthritis-derived chondrocytes, the compound dose-dependently inhibited MMP13 secretion . This functional activity profile—suppressing MK2-dependent inflammatory mediators while sparing other p38 MAPK-regulated pathways—differentiates MK2-IN-1 from direct p38 inhibitors, which block broader inflammatory signaling cascades and carry a higher toxicity burden [2].

Inflammatory cytokines TNFα IL-6 MMP13

Pluripotency and Stem Cell Applications: MK2-IN-1 Modulation of Tfcp2l1 Phosphorylation

MK2-IN-1 modulates the phosphorylation of Tfcp2l1 (transcription factor CP2-like 1), a protein implicated in maintaining pluripotency. In 46C mouse embryonic stem cells (mESCs), treatment with 5 μM MK2-IN-1 for 0.5 to 2 hours gradually increased Tfcp2l1 protein levels without altering its transcript levels, indicating post-translational regulation via MK2-mediated phosphorylation . This effect is functionally relevant: MK2-IN-1 treatment enhanced the ability of Tfcp2l1 to reprogram mouse epiblast stem cells (EpiSCs) into naïve pluripotent cells, a capability not uniformly observed across all MK2 inhibitor chemotypes .

Stem cell biology Pluripotency Tfcp2l1 mESC

MK2-IN-1: High-Confidence Research Application Scenarios Based on Quantitative Evidence


Mechanistic Target Validation Studies Requiring High Kinase Selectivity

MK2-IN-1 is the appropriate tool compound for experiments designed to attribute phenotypic effects specifically to MK2 inhibition rather than off-target kinase modulation. With demonstrated selectivity against 149 of 150 protein kinases at 10 μM (only CK1γ3 >50% inhibition), the compound provides a kinome-wide selectivity profile that supports confident interpretation of target-specific effects [1]. This selectivity profile is particularly valuable for CRISPR or siRNA validation studies where pharmacological confirmation with a clean tool compound is required.

Inflammatory Signaling Studies Requiring MK2-Specific Pathway Interrogation

For researchers dissecting the p38 MAPK-MK2 signaling axis, MK2-IN-1 enables selective blockade of the MK2 node while preserving other p38-dependent pathways. The compound's dose-dependent inhibition of TNFα and IL-6 secretion in LPS-stimulated THP-1 cells, and MMP13 secretion in IL-1β-stimulated chondrocytes, validates its functional activity in disease-relevant inflammatory models [1]. This application is distinct from p38 inhibitor studies, which produce broader transcriptional suppression and confounded pathway analysis.

Pluripotency and Stem Cell Reprogramming Research

MK2-IN-1 has documented activity in modulating Tfcp2l1 phosphorylation and enhancing reprogramming of epiblast stem cells to naïve pluripotency. At 5 μM, the compound increases Tfcp2l1 protein levels within 0.5-2 hours without altering transcription, and its use in reprogramming assays yields increased alkaline phosphatase-positive colony formation [1]. Stem cell researchers requiring a validated chemical probe for investigating the MK2-Tfcp2l1 axis in pluripotency maintenance should select MK2-IN-1 based on this published functional characterization.

Osteoarthritis and Cartilage Biology Models

MK2-IN-1 is validated for use in chondrocyte biology studies based on its dose-dependent inhibition of IL-1β-stimulated MMP13 secretion in both SW1353 chondrosarcoma cells and primary human osteoarthritis-derived chondrocytes [1]. Researchers investigating cartilage degradation, osteoarthritis pathophysiology, or screening for chondroprotective agents should consider MK2-IN-1 as a reference MK2 inhibitor with demonstrated activity in disease-relevant primary human cell systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.